3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Overview
Description
. This compound is characterized by its complex structure, which includes a methoxy group, a pyrrolidine ring, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the benzenesulfonamide group. One common method involves the reaction of 3-methoxybenzenesulfonyl chloride with 3-(pyrrolidine-1-carbonyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of automated synthesis platforms can help streamline the production process and reduce the need for manual intervention .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-phenyl-pyrrolidine: Similar structure but lacks the benzenesulfonamide group.
N-phenyl-pyrrolidine: Similar structure but lacks the methoxy group.
Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents.
Uniqueness
3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-8-5-9-17(13-16)25(22,23)19-15-7-4-6-14(12-15)18(21)20-10-2-3-11-20/h4-9,12-13,19H,2-3,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBGSUOHVUMUQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328412 | |
Record name | 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49821705 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690647-82-6 | |
Record name | 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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